molecular formula C13H18ClN B14516763 1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride CAS No. 62594-47-2

1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

Cat. No.: B14516763
CAS No.: 62594-47-2
M. Wt: 223.74 g/mol
InChI Key: RYRNUXWVUFEFQF-UHFFFAOYSA-N
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Description

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a pyrrolidine ring and an indene moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor, such as an indene derivative, with a pyrrolidine derivative under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as recrystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62594-47-2

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1'-methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-14-8-4-7-13(14)9-11-5-2-3-6-12(11)10-13;/h2-3,5-6H,4,7-10H2,1H3;1H

InChI Key

RYRNUXWVUFEFQF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CC3=CC=CC=C3C2.Cl

Origin of Product

United States

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